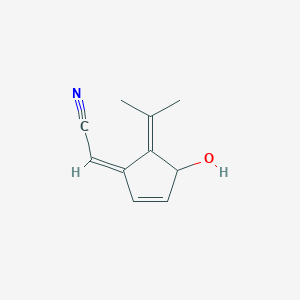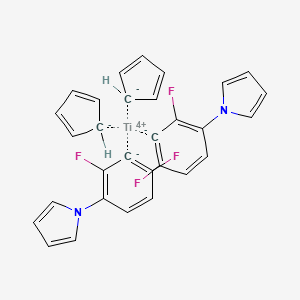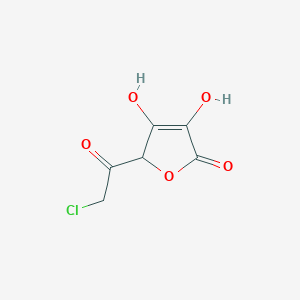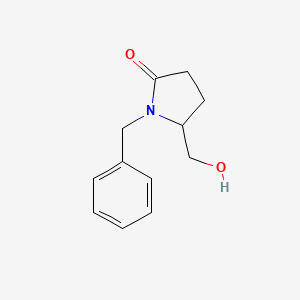![molecular formula C16H14O3 B1141740 (R)-6-(1,1-Dimethyl-allyl)-2-(1-hydroxy-1-methyl-ethyl)-2,3-dihydro-furo[3,2-g]chromen-7-one CAS No. 118389-19-8](/img/structure/B1141740.png)
(R)-6-(1,1-Dimethyl-allyl)-2-(1-hydroxy-1-methyl-ethyl)-2,3-dihydro-furo[3,2-g]chromen-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-6-(1,1-Dimethyl-allyl)-2-(1-hydroxy-1-methyl-ethyl)-2,3-dihydro-furo[3,2-g]chromen-7-one is a natural product found in Clausena lansium, Ruta graveolens, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Transformations
Inverse Electron-Demand Diels–Alder Reaction : The compound has been studied in the context of the inversed electron-demand hetero-Diels–Alder reaction. This involves thermal formation of o-quinone methides containing benzofuranone moiety and cycloaddition of cyclic vinyl esters to synthesize heterocyclic systems like furo[3,2-g]pyrano[2,3-b]chromen-3(2H)-one (Popova et al., 2019).
Prenylated Flavonoids in Maclura tinctoria Fruits : The compound was identified in Maclura tinctoria fruits, highlighting its natural occurrence and relevance in phytochemical research. It's one of the prenylated flavonoids isolated, contributing to the understanding of the chemical composition of this plant species (Oyama et al., 2013).
Antimycobacterial Activity : A derivative of this compound was synthesized and evaluated for antimycobacterial activity. This indicates its potential application in the development of treatments for mycobacterial infections, like those caused by Mycobacterium tuberculosis (Alvey et al., 2009).
Synthesis of 9H-furo[2,3-f]Chromene Derivatives : The compound was involved in a synthesis method using ZnO nanoparticles, demonstrating its relevance in green chemistry and nanotechnology-based synthetic processes (Rostami-Charati et al., 2015).
Synthesis of Angular Furocoumarins : This compound was synthesized as part of the production of angular furocoumarin derivatives. This area of research explores the chemical properties and potential applications of furocoumarins, a class of organic chemical compounds (El-Gogary et al., 2015).
Potassium Channel Activator Synthesis : An analogue to this compound was synthesized as part of research into potassium channel activators, suggesting its potential application in the medical field, particularly in the modulation of ion channels (El-Telbani, 2006).
Eigenschaften
CAS-Nummer |
118389-19-8 |
|---|---|
Produktname |
(R)-6-(1,1-Dimethyl-allyl)-2-(1-hydroxy-1-methyl-ethyl)-2,3-dihydro-furo[3,2-g]chromen-7-one |
Molekularformel |
C16H14O3 |
Molekulargewicht |
254.284 |
IUPAC-Name |
(2R)-2-(2-hydroxypropan-2-yl)-6-(2-methylbut-3-en-2-yl)-2,3-dihydrofuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C19H22O4/c1-6-18(2,3)13-8-11-7-12-9-16(19(4,5)21)22-14(12)10-15(11)23-17(13)20/h6-8,10,16,21H,1,9H2,2-5H3/t16-/m1/s1 |
SMILES |
CC(C)(C=C)C1=CC2=CC3=C(C=C2OC1=O)OC(C3)C(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



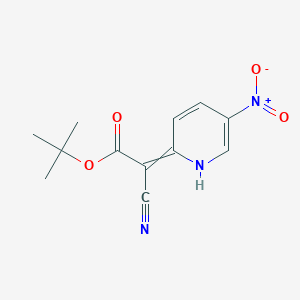
![6-chlorobenzo[4,5]iMidazo[1,2-f]phenanthridine](/img/no-structure.png)
![5-Vinyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1141663.png)
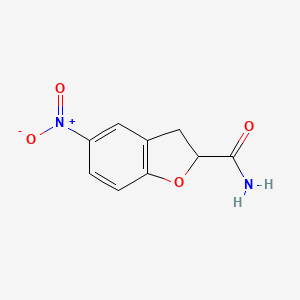
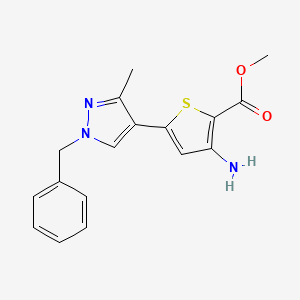
![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B1141669.png)
